N-acetylsphingosine
Overview
Description
Synthesis Analysis
The synthesis of N-acetylsphingosine involves the acetylation of sphingosine . Sphingosine, a structural backbone of sphingolipids, is an amphiphilic molecule that can aggregate into micelles and micellar aggregates .Molecular Structure Analysis
The molecular structure of N-acetylsphingosine consists of a sphingosine backbone with an acetyl group attached . The structure can vary depending on the chain length and degree of saturation of the fatty acids .Chemical Reactions Analysis
N-acetylsphingosine can interact with both amyloid-β (Aβ) and metal ions, affecting the aggregation of metal-free Aβ and metal–Aβ . It has been found that N-acetylsphingosine and its derivatives could directly interact with pathological factors in Alzheimer’s disease (AD) and modify their pathogenic properties .Scientific Research Applications
Cell Signaling and Fibroblast Proliferation : C2-ceramide increases phosphatidylinositol 3-kinase activity, contributing to tumor necrosis factor-alpha (TNF-α) signaling effects and fibroblast proliferation (Hanna et al., 1999).
Biochemical Analysis : N-acetylpsychosine, related to N-acetylsphingosine, serves as an internal standard for high-performance liquid chromatography analysis of glycosphingolipids, aiding in reproducible results in cell studies (Cecconi et al., 1991).
DNA Synthesis Inhibition : C2-ceramide inhibits DNA synthesis stimulated by sphingosine 1-phosphate in rat fibroblasts. This inhibition is partially prevented by insulin (Gomez-Muñoz et al., 1995).
Antileukemic Activities : N-(R)- and N-(S)-lactylsphingosine show higher antileukemic activities compared to N-acetylsphingosine, highlighting its potential in cancer treatment (Azuma et al., 2003).
Enzymatic Activity : An enzyme in Madin-Darby canine kidney cell and mouse tissue homogenates catalyzes the esterification of N-acetylsphingosine at a specific pH, indicating a role in cellular metabolism (Abe et al., 1996).
Ceramide-induced Apoptosis : Research has shown that ceramide, including C2-ceramide, induces apoptosis in various cell types, suggesting its potential use in treatments targeting cell death mechanisms (Sawai et al., 1995; Matsunaga et al., 2004; Baek et al., 2001).
Differential Cytotoxic Effects : C6-Ceramide is more cytotoxic than C2-Ceramide, with variations in their intracellular accumulation influencing apoptotic effects (Di Bartolomeo et al., 2015).
Mitochondrial Impact : Ceramides, including C2-ceramide, can lead to cytochrome c release from isolated mitochondria, impacting mitochondrial functions (Ghafourifar et al., 1999).
Future Directions
properties
IUPAC Name |
N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H39NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20(24)19(17-22)21-18(2)23/h15-16,19-20,22,24H,3-14,17H2,1-2H3,(H,21,23)/b16-15+/t19-,20+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLTCBVOJNNKFKC-QUDYQQOWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(CO)NC(=O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO)NC(=O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H39NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201016802 | |
Record name | N-Acetylsphingosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201016802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-acetylsphingosine | |
CAS RN |
3102-57-6 | |
Record name | C2-Ceramide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3102-57-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Acetylsphingosine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003102576 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Acetylsphingosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201016802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-ACETYL-C18-SPHINGOSINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8YTC7R47CW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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